3-Amino-1-cyclohexylpiperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-cyclohexylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h9-10H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFPMJJSKRRNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Amino 1 Cyclohexylpiperidin 2 One
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.orgnumberanalytics.com This process of reverse synthesis allows for the identification of potential synthetic pathways. wikipedia.orgicj-e.org For 3-Amino-1-cyclohexylpiperidin-2-one, a primary disconnection can be made at the amide bond within the piperidinone ring, leading to a linear amino acid precursor. Another key disconnection is at the N-cyclohexyl bond, separating the piperidinone core from the cyclohexyl group. Further disconnections can break the piperidinone ring itself, suggesting precursors for its formation.
Key Precursors and Building Blocks
The retrosynthetic analysis of this compound reveals several key precursors and building blocks that can be utilized in its synthesis. These include:
α-Amino acids: Chiral α-amino acids like L-glutamic acid and L-lysine serve as valuable starting materials, providing a stereocontrolled source for the 3-amino functionality. rsc.orgacs.org
Cyclohexylamine: This is a readily available building block for the introduction of the N-cyclohexyl group.
Diesters and Diols: Derivatives such as diethyl-α-ketoglutarate can be used in multi-component reactions to form the piperidinone core. wikipedia.org Reductions of diesters can yield diols, which are versatile intermediates for cyclization reactions.
Alkenoic acids and Alkenols: These can be employed in intramolecular cyclization strategies, such as halolactonization, to construct the heterocyclic ring. researchgate.net
Divinyl ketones: These are useful in aza-Michael addition reactions for the synthesis of 4-piperidone (B1582916) scaffolds. nih.gov
Development of Novel Synthetic Routes
The demand for efficient and stereoselective methods for synthesizing piperidine (B6355638) derivatives has driven the development of several innovative synthetic strategies.
Multi-Component Reactions for Piperidinone Core Formation
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. nih.govresearchgate.net The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR that can be adapted for the formation of 4-piperidones. wikipedia.org This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and an amine. wikipedia.org Modern variations of MCRs offer access to complex piperidine scaffolds with a high degree of molecular diversity. researchgate.netresearchgate.net For instance, a four-component reaction involving an intermolecular Diels-Alder reaction can be used to construct piperidone scaffolds. researchgate.net
| Reaction Type | Components | Product | Key Features |
| Petrenko-Kritschenko | Aldehyde, β-dicarbonyl compound, Amine | 4-Piperidone | Classic MCR, forms the piperidinone core. wikipedia.org |
| Diels-Alder Based MCR | Diene, Dienophile, Amine, Fourth Component | Substituted Piperidone | Allows for the creation of complex and diverse scaffolds. researchgate.netresearchgate.net |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Versatile for creating various peptide-like structures. nih.gov |
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the formation of heterocyclic rings. Several methods have been developed for the synthesis of piperidinones through this approach:
Dieckmann Condensation: This involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a piperidone. 4-Piperidones are frequently synthesized via the addition of a primary amine to two moles of an alkyl acrylate, followed by Dieckmann condensation. dtic.mil
Halolactonization: Alkenoic acids can undergo intramolecular cyclization induced by a halogen to form lactones. This method can be applied to lactam-tethered alkenoic acids to produce fused heterocyclic systems. researchgate.net
Reductive Amination: The intramolecular reductive amination of amino aldehydes or amino ketones is a common method for forming cyclic amines. This can be achieved using various reducing agents. researchgate.net For example, the cyclization of N-Cbz-protected L-ornithinol and L-lysinol can be achieved using multi-enzyme cascades. rsc.orgresearchgate.net
| Cyclization Method | Starting Material | Key Reagents | Product |
| Dieckmann Condensation | Diester | Base (e.g., NaOEt) | β-Keto Ester (precursor to Piperidone) |
| Halolactonization | Alkenoic Acid | Halogen Source (e.g., NBS, I2) | Halolactone |
| Reductive Amination | Amino aldehyde/ketone | Reducing Agent (e.g., NaBH4, H2/Pd) | Cyclic Amine |
Exploitation of α-Amino Acid Derivatives as Chiral Pool Precursors
The use of α-amino acids as chiral pool precursors is a highly effective strategy for the enantioselective synthesis of this compound. acs.orgsciencemadness.orgresearchgate.net Naturally occurring amino acids provide a readily available source of chirality.
A multi-step synthesis starting from L-glutamic acid can yield enantiomerically pure 3-(N-Boc amino) piperidine derivatives. This process typically involves esterification, protection of the amino group, reduction of the carboxylic acid moieties to alcohols, conversion of the diol to a ditosylate, and finally, cyclization with an amine. Similarly, L-ornithine and L-lysine can be converted to the corresponding lactams, 3-aminopiperidin-2-one (B154931) and 3-aminoazepan-2-one, respectively. acs.org These lactams can then be subjected to further modifications.
Stereoselective Synthesis of this compound
Achieving stereocontrol is crucial in the synthesis of biologically active molecules. For this compound, the stereocenter at the 3-position is of particular importance.
As mentioned, the use of chiral α-amino acids as starting materials is a primary strategy for establishing the stereochemistry at C-3. acs.org For example, starting from (R)-methyl-2,5-diaminopentanoate dihydrochloride, (R)-3-aminopiperidin-2-one hydrochloride can be synthesized. google.com
Enzymatic methods also offer excellent stereoselectivity. Multi-enzyme cascades utilizing galactose oxidase and imine reductase have been successfully employed for the conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine with high enantiopurity. rsc.orgresearchgate.net These biocatalytic approaches are often performed under mild conditions and are considered environmentally friendly. rsc.orgresearchgate.net
Asymmetric Catalysis in Ring Formation
Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach can be applied to the formation of the piperidinone ring itself. Organocatalysis, in particular, has emerged as a powerful tool for such transformations.
Proline and its derivatives are highly effective organocatalysts for various asymmetric reactions, including intramolecular cyclizations. youtube.com In a potential synthesis of this compound, a chiral proline-based catalyst could facilitate an intramolecular Mannich reaction or a Michael addition to form the six-membered ring. For example, a linear substrate containing an amine and an α,β-unsaturated ester moiety could be cyclized enantioselectively. The catalyst forms a transient iminium ion or enamine, which activates the substrate and controls the stereochemistry of the ring-closing step through a well-organized transition state. youtube.com This methodology can establish the stereocenter at the C3 position during the cyclization process, offering direct access to the chiral piperidinone core.
Control of Diastereoselectivity in 3-Amino-piperidinone Synthesis
When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). In the synthesis of this compound, diastereoselectivity can be a challenge if stereocenters are set in different steps. For instance, if a chiral amine precursor is cyclized, the formation of the C3 stereocenter must be directed by the existing chirality in the molecule.
The control of diastereoselectivity is often achieved by manipulating the reaction's transition state geometry. This can be influenced by the choice of reagents, solvents, and catalysts. In cyclization reactions, the conformation of the forming ring is critical. For example, in a 1,3-dipolar cycloaddition used to form functionalized proline derivatives, excellent diastereoselectivity was achieved by careful selection of reactants. nih.gov Similarly, for piperidinone synthesis, substrate control, where the existing stereochemistry dictates the approach of the incoming reagents, is a common strategy. The steric and electronic properties of the substituents on the linear precursor will favor a transition state that minimizes non-bonded interactions, leading to the preferential formation of one diastereomer.
Optimization of Reaction Conditions
Solvent Effects and Reaction Kinetics
The choice of solvent can profoundly impact reaction rates, yields, and selectivity. Solvents influence the solubility of reagents, stabilize or destabilize transition states, and can participate directly in the reaction mechanism. In the synthesis of this compound, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are often employed for organometallic reactions or those involving chiral auxiliaries. In contrast, polar protic solvents like ethanol (B145695) or water might be suitable for certain cyclization steps but can interfere with sensitive reagents. Studying the reaction kinetics in different solvents allows for the determination of the optimal medium that maximizes the rate of the desired reaction while suppressing side reactions.
Catalyst Development and Ligand Design
For catalytic asymmetric syntheses, the performance of the catalyst is paramount. Continuous development of catalysts and the ligands associated with them is crucial for improving efficiency and selectivity. In metal-catalyzed reactions, the ligand's electronic and steric properties are fine-tuned to create a specific chiral environment around the metal center. This precise tuning influences the binding of the substrate and the stereochemical outcome of the reaction. In organocatalysis, modifications to the catalyst backbone, such as altering the substituents on a proline catalyst, can enhance its activity and selectivity for a specific transformation, potentially leading to higher enantiomeric excesses in the formation of the 3-amino-piperidinone ring. youtube.com
Process Intensification Techniques (e.g., Microwave-Assisted Synthesis)
Process intensification aims to develop more efficient and sustainable chemical processes. Microwave-assisted synthesis is a prominent technique in this field, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. arkat-usa.orgresearchgate.net
The application of microwave irradiation can be particularly beneficial for steps such as ring-closing reactions or the formation of heterocyclic scaffolds like hydantoins and triazoles. arkat-usa.orgmdpi.combeilstein-journals.org In a potential synthesis of this compound, the intramolecular cyclization step could be significantly accelerated under microwave conditions. The sealed-vial format used in microwave synthesizers allows for temperatures to be reached that are well above the solvent's boiling point, driving reactions to completion in minutes rather than hours. researchgate.netmdpi.com This rapid, controlled heating can minimize the formation of degradation byproducts. arkat-usa.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycle Formation (Analogous System)
| Reaction Conditions | Product | Yield (Conventional) | Yield (Microwave) | Time (Conventional) | Time (Microwave) |
|---|
Data is analogous, based on the synthesis of spirohydantoins from cycloalkanones, demonstrating the typical advantages of microwave irradiation. arkat-usa.orgresearchgate.net
This approach not only accelerates synthesis but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents. beilstein-journals.org
Spectroscopic and Structural Elucidation of 3 Amino 1 Cyclohexylpiperidin 2 One and Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For a molecule with multiple stereocenters like 3-Amino-1-cyclohexylpiperidin-2-one, advanced NMR experiments are indispensable for assigning the constitution, configuration, and conformation.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are powerful tools for mapping the covalent framework of a molecule.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms (²JHH and ³JHH). For this compound, COSY spectra would be crucial for tracing the proton-proton connectivities within the piperidinone and cyclohexyl rings independently. For instance, the signal for the proton at C3 would show a correlation to the protons at C4, and the protons of the cyclohexyl ring would exhibit a distinct network of cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It provides a direct link between the proton and carbon skeletons of the molecule. Each CH, CH₂, and CH₃ group would give rise to a cross-peak, simplifying the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically ²JCH and ³JCH). HMBC is particularly valuable for piecing together different molecular fragments. In the case of this compound, HMBC correlations would be expected from the cyclohexyl protons to the nitrogen-bearing carbon of the piperidinone ring (C1'), and from the piperidinone ring protons to the carbonyl carbon (C2), thus confirming the N-cyclohexyl substitution and the lactam structure.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on the analysis of related structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| C2 | - | ~172 | - | H3, H4 |
| C3 | ~3.5 | ~55 | H4 | C2, C4, C5 |
| C4 | ~1.8, ~2.0 | ~28 | H3, H5 | C2, C3, C5, C6 |
| C5 | ~1.7, ~1.9 | ~25 | H4, H6 | C3, C4, C6 |
| C6 | ~3.2, ~3.4 | ~45 | H5 | C2, C4, C5 |
| C1' | ~4.0 | ~58 | H2', H6' | C2, C6, C2', C6' |
| C2'/C6' | ~1.2, ~1.8 | ~30 | H1', H3'/H5' | C1', C3'/C5', C4' |
| C3'/C5' | ~1.1, ~1.6 | ~26 | H2'/H6', H4' | C1', C2'/C6', C4' |
| C4' | ~1.0, ~1.5 | ~25 | H3'/H5' | C2'/C6', C3'/C5' |
| NH₂ | ~2.5 (broad) | - | - | - |
NOESY/ROESY for Relative Stereochemistry and Conformation
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the relative stereochemistry and preferred conformation of a molecule by identifying protons that are close in space, irrespective of their covalent bonding.
For this compound, the piperidinone ring can adopt various chair and boat conformations. The spatial proximity between the proton at C3 and the protons on the cyclohexyl ring, as revealed by NOESY/ROESY, would provide critical information about the orientation of the amino group (axial vs. equatorial) and the rotational preference of the N-cyclohexyl bond. For example, a strong NOE between the C3 proton and one of the axial or equatorial protons of the cyclohexyl ring would indicate a specific spatial arrangement.
Mass Spectrometry for Molecular Confirmation and Purity Assessment (High-Resolution Techniques)
High-resolution mass spectrometry (HRMS) is a vital tool for confirming the molecular formula of a compound and assessing its purity. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) can provide the exact mass of the protonated molecule [M+H]⁺ with high accuracy.
For this compound (C₁₁H₂₀N₂O), the expected exact mass of the protonated molecule is a key parameter for its identification.
Calculated Exact Mass of [M+H]⁺ for C₁₁H₂₀N₂O:
C: 11 x 12.000000 = 132.000000
H: 21 x 1.007825 = 21.164325
N: 2 x 14.003074 = 28.006148
O: 1 x 15.994915 = 15.994915
Total [M+H]⁺: 197.165388 Da
Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion. The fragmentation pattern would be characteristic of the molecule, with expected losses of the amino group, parts of the cyclohexyl ring, and the carbonyl group, providing further confidence in the structural assignment.
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₂₁N₂O⁺ | 197.1654 |
| [M-NH₂]⁺ | C₁₁H₁₈NO⁺ | 180.1388 |
| [M-C₆H₁₁]⁺ | C₅H₉N₂O⁺ | 113.0715 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. chemicalbook.com The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
| Functional Group | Expected FT-IR Absorption Range (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3400-3250 | Two bands for primary amine |
| C-H Stretch (Aliphatic) | 3000-2850 | CH, CH₂, CH₃ stretching |
| C=O Stretch (Amide) | 1680-1630 | Strong absorption for lactam carbonyl |
| N-H Bend (Amine) | 1650-1580 | Scissoring vibration |
| C-N Stretch | 1250-1020 |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. chemicalbook.com This technique can unambiguously establish the absolute configuration of all stereocenters and provide precise bond lengths, bond angles, and torsional angles, revealing the solid-state conformation of the molecule.
For this compound, obtaining a suitable single crystal would allow for the unequivocal determination of the relative and absolute stereochemistry of the C3 and C1' positions (if chiral). The crystal structure would also reveal the conformation of the piperidinone and cyclohexyl rings and the nature of intermolecular interactions, such as hydrogen bonding involving the amino and amide groups, which govern the crystal packing. While no specific crystal structure for this compound is publicly available, analysis of related piperidine (B6355638) derivatives suggests that the piperidinone ring would likely adopt a chair or a distorted boat conformation in the solid state.
Computational and Theoretical Investigations of 3 Amino 1 Cyclohexylpiperidin 2 One
Density Functional Theory (DFT) Studies
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which numerous properties can be derived.
The first step in a computational study is typically geometry optimization. Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger), the calculation systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms—its ground-state equilibrium structure.
For 3-Amino-1-cyclohexylpiperidin-2-one, this process would yield precise data on bond lengths, bond angles, and dihedral angles. Key parameters would include the planarity of the amide group within the piperidin-2-one ring, the bond lengths of the C=O and C-N bonds, and the precise angles of the cyclohexyl and amino substituents relative to the lactam ring. The electronic structure analysis provides the total energy, dipole moment, and the distribution of electron density, which is fundamental for understanding the molecule's polarity and reactivity.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)
This table illustrates the type of data that would be obtained from a DFT geometry optimization. The values are representative and not based on actual published results for this specific molecule.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | ~1.23 Å | |
| C-N (amide) | ~1.35 Å | |
| C-N (amino) | ~1.46 Å | |
| N-C (cyclohexyl) | ~1.47 Å | |
| **Bond Angles (°) ** | ||
| O=C-N | ~122° | |
| C-N-C (amide) | ~120° | |
| C-C-N (amino) | ~110° |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor. pearson.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Visualization of these orbitals would show their spatial distribution. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the amino group and the oxygen of the carbonyl group. The LUMO would likely be centered on the carbonyl carbon and the adjacent C-N bond, indicating the site for nucleophilic attack. researchgate.netwuxibiology.com
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
This table shows representative energy values that would be calculated via DFT.
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -6.5 eV |
| LUMO | ~ -0.8 eV |
| HOMO-LUMO Gap | ~ 5.7 eV |
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This method is used to analyze charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. southampton.ac.uk
For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair of the amino group and the amide nitrogen into adjacent antibonding orbitals (σ* or π). A key interaction to investigate would be the n → π hyperconjugation involving the lone pair on the amide nitrogen and the π* antibonding orbital of the carbonyl group, which is characteristic of amides and contributes to their stability and planarity. researchgate.netrsc.org The analysis would also reveal the nature of the bonding between the cyclohexyl ring and the piperidinone nitrogen, as well as any intramolecular hydrogen bonding involving the amino group.
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. lumenlearning.com For a flexible molecule like this compound, which contains two rings and a flexible substituent, mapping the conformational energy landscape is crucial for understanding its behavior. nih.gov
The molecule contains two ring systems: the cyclohexyl group and the piperidin-2-one ring.
Cyclohexyl Ring: The cyclohexyl ring is expected to adopt a stable chair conformation to minimize steric and torsional strain. It can undergo a ring-flip or chair-chair interconversion, passing through higher-energy twist-boat and boat transition states. scielo.org.mxresearchgate.net The presence of the large piperidinone substituent on the nitrogen would create a significant energy difference between the equatorial and axial conformations, with the equatorial position being strongly favored to avoid steric clashes (1,3-diaxial interactions). lumenlearning.com
Piperidin-2-one Ring: Six-membered lactam rings like piperidin-2-one are not perfectly planar. They typically adopt half-chair, envelope, or twist-boat conformations. nih.gov The preferred conformation would depend on the substitution pattern. Computational studies would identify the lowest energy conformation of this ring and the energy barriers for interconversion between different puckered forms. nih.gov
N-Cyclohexyl Bond: Rotation around the bond connecting the piperidinone nitrogen to the cyclohexyl ring would be investigated to determine the preferred orientation of the two rings relative to each other.
C-NH₂ Bond: Rotation of the amino group around its bond to the piperidinone ring would reveal the most stable rotamers. These conformations would likely be governed by minimizing steric hindrance with adjacent parts of the molecule and potentially forming favorable intramolecular hydrogen bonds with the nearby carbonyl oxygen.
By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be constructed, identifying the global minimum energy conformation and the energy barriers that separate different stable conformers. researchgate.net
The Inferred Role of Hydrogen Bonding and Non-Covalent Interactions
While direct studies on this compound are unavailable, the principles of non-covalent interactions allow for a theoretical inference of their importance in this molecule. libretexts.orgbasicmedicalkey.com Non-covalent interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental in determining the three-dimensional structure of molecules, their aggregation states, and their interactions with other molecules. nih.govnih.gov
The interplay of these forces would dictate the compound's physical properties, such as melting point and solubility, and its ability to bind to biological targets. A computational analysis could precisely quantify the energies of these interactions and visualize their spatial arrangement.
Reactivity Predictions and Reaction Mechanism Studies (Theoretical)
The reactivity of a molecule can be predicted using computational methods that analyze its electronic structure. Global and local reactivity descriptors derived from Density Functional Theory (DFT) are powerful tools for this purpose. researchgate.net
Global and Local Reactivity Descriptors: A General Framework
Local reactivity descriptors, most notably the Fukui function (f(r)) , pinpoint the most reactive sites within a molecule. joaquinbarroso.comfaccts.denih.gov The Fukui function helps in identifying which atoms are most susceptible to nucleophilic attack (f+(r)) or electrophilic attack (f-(r)). substack.comresearchgate.net For this compound, one would anticipate the carbonyl carbon to be a primary electrophilic site, while the nitrogen of the amino group would be a key nucleophilic center. However, without specific calculations, these remain educated hypotheses.
Table 1: Key Global and Local Reactivity Descriptors (General Definitions)
| Descriptor | Symbol | Information Provided |
| Electrophilicity Index | ω | Measures the ability of a molecule to accept electrons. |
| Chemical Hardness | η | Indicates resistance to change in electron distribution. |
| Electronic Chemical Potential | μ | Relates to the escaping tendency of electrons from an equilibrium system. |
| Fukui Function | f(r) | Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. substack.comfaccts.de |
Transition State Modeling for Key Synthetic Steps: A Future Direction
Computational chemistry also allows for the modeling of reaction pathways and the characterization of transition states . This is invaluable for understanding the mechanisms of chemical reactions and for optimizing synthetic routes. For the synthesis of this compound, theoretical modeling could elucidate the energetics of key bond-forming steps, identify potential intermediates, and predict the stereochemical outcome of the reaction. This knowledge would be instrumental in improving reaction yields and selectivity.
Mechanistic Investigations of Biological Interactions of 3 Amino 1 Cyclohexylpiperidin 2 One Analogs
In Vitro Enzyme Inhibition Kinetics and Mechanism of Action (Excluding Clinical Data)
Analogs of 3-amino-1-cyclohexylpiperidin-2-one have been evaluated for their inhibitory effects on several key enzymes implicated in various diseases. These studies provide insights into their mechanism of action and potential therapeutic applications.
Research has identified that derivatives of the 3-aminopiperidin-2-one (B154931) scaffold can act as potent inhibitors of several enzyme classes. Notably, these include renin and various protein kinases.
Renin Inhibition: The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its first and rate-limiting step is catalyzed by the aspartic proteinase renin. Piperidine-based structures have been identified as a novel class of nonpeptidomimetic renin inhibitors. wikipedia.org The binding of these inhibitors to the renin active site can induce significant conformational changes in the enzyme. wikipedia.org
Kinase Inhibition: The 3-aminopyridin-2-one core, a close structural relative of the 3-aminopiperidin-2-one, has been identified as a promising scaffold for the development of kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. Analogs based on this scaffold have shown inhibitory activity against mitotic kinases such as Aurora kinases (A and B) and Monopolar Spindle 1 (MPS1). nih.gov The 3-aminopyridin-2-one moiety is capable of forming multiple hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. nih.gov
The potency and mechanism of enzyme inhibition are quantified by kinetic parameters such as the inhibition constant (K_i) and the maximum reaction velocity (V_max). For competitive inhibitors, the apparent K_m increases with inhibitor concentration, while V_max remains unchanged. researchgate.net In contrast, non-competitive inhibitors decrease V_max without affecting K_m. researchgate.net
Analogs of 3-aminopiperidin-2-one have demonstrated significant inhibitory potencies against their respective enzyme targets. For instance, a series of 3(S)-(acetylamino)-4(R)-phenyl-1-piperidineacetamide derivatives were developed as renin inhibitors, with the most potent compound exhibiting an IC50 value of 21 nM. nih.gov
In the realm of kinase inhibition, a fragment library based on the 3-aminopyridin-2-one scaffold yielded inhibitors of Aurora kinases and MPS1. nih.gov While the initial fragment showed weak activity, derivatization led to compounds with significantly improved potency. For example, K_i values for certain analogs against Aurora A, Aurora B, and MPS1 were determined from their IC50 values using the Cheng-Prusoff equation. nih.govnih.gov
Enzyme Inhibition Data for 3-Aminopiperidin-2-one Analogs
| Analog Class | Enzyme Target | Inhibition Parameter | Value | Reference |
|---|---|---|---|---|
| 3(S)-(acetylamino)-4(R)-phenyl-1-piperidineacetamide | Renin | IC50 | 21 nM | nih.gov |
| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | Aurora A | K_i | Weak activity | nih.gov |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | K_i | Weak activity | nih.gov |
Receptor Binding Studies and Ligand-Receptor Interaction Profiling (In Vitro, Mechanistic)
Beyond enzyme inhibition, analogs of this compound have been investigated for their ability to bind to various G protein-coupled receptors (GPCRs) and other receptor types, revealing potential for neuromodulatory and other therapeutic effects.
Sigma Receptors: The piperidine (B6355638) moiety is a common structural feature in ligands for sigma receptors (σ1 and σ2), which are implicated in a range of neurological disorders. aacrjournals.orgnih.gov Several studies have reported the high affinity of piperidine derivatives for the σ1 receptor, with some compounds exhibiting K_i values in the low nanomolar range. nih.govnih.gov For instance, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was found to have a K_i of 3.2 nM for the σ1 receptor. nih.gov The selectivity for σ1 over σ2 receptors is a key aspect of these investigations, with some analogs showing significant preference for the σ1 subtype. nih.gov
Calcitonin Gene-Related Peptide (CGRP) Receptors: A novel series of 3-amino-piperidin-2-one-based antagonists for the calcitonin gene-related peptide (CGRP) receptor have been developed. nih.gov The CGRP receptor is a validated target for the treatment of migraine. ontosight.ai Initial lead structures from this series demonstrated moderate potency, which was subsequently improved through structural modifications. nih.gov
Receptor Binding Affinities of 3-Aminopiperidin-2-one Analogs
| Analog Class | Receptor Target | Binding Parameter | Value | Selectivity | Reference |
|---|---|---|---|---|---|
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (σ1) | K_i | 3.2 nM | Moderate selectivity over σ2 | nih.gov |
| Phenoxyalkylpiperidines | Sigma-1 (σ1) | K_i | 0.34–1.49 nM | High selectivity over σ2 | nih.gov |
| 3-amino-piperidin-2-one derivatives | CGRP Receptor | - | Potent antagonists | - | nih.gov |
To elucidate the molecular basis of ligand-receptor interactions, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov These techniques provide valuable insights into the binding poses of ligands within the receptor's binding pocket and the key interactions that stabilize the complex.
For piperidine-based sigma receptor ligands, docking studies have revealed the importance of specific interactions with amino acid residues in the binding site. nih.gov MD simulations further help in understanding the stability of these interactions over time. nih.gov For example, simulations of a potent σ1 receptor agonist revealed crucial interactions with specific amino acid residues within the receptor. nih.gov
In the context of CGRP receptor antagonists, molecular modeling can rationalize structure-activity relationships and guide the design of more potent and selective compounds. ontosight.ai These studies can highlight the importance of specific conformations, such as beta-turns, for antagonist potency. ontosight.ai
Cellular Pathway Modulation (Mechanistic Insights, In Vitro)
The interaction of this compound analogs with their molecular targets ultimately leads to the modulation of intracellular signaling pathways. In vitro studies in various cell lines have begun to unravel these mechanistic details.
Pathways Modulated by Enzyme Inhibition:
Renin-Angiotensin System (RAS): Inhibition of renin by piperidine derivatives directly blocks the production of angiotensin I, thereby downregulating the entire RAS cascade. tg.org.au This not only affects blood pressure regulation but may also have implications for tissue-level effects mediated by angiotensin II. nih.govnih.gov
Aurora Kinase Pathway: Aurora kinase inhibitors with a 3-aminopyridin-2-one core disrupt mitotic progression. aacrjournals.orgnih.gov This can lead to defects in spindle formation, an accumulation of cells with a 4N or greater DNA content, and ultimately, apoptosis (programmed cell death) in cancer cells. aacrjournals.orgnih.gov The inhibition of Aurora kinases can also induce the expression of the cyclin-dependent kinase inhibitor p21, leading to hypophosphorylation of the retinoblastoma protein (Rb) and inhibition of the E2F transcription factor. nih.gov
Pathways Modulated by Receptor Interaction:
Sigma-1 Receptor Signaling: The σ1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface and is involved in regulating intracellular calcium (Ca2+) signaling. nih.govnih.gov Activation of the σ1 receptor can modulate various downstream pathways, including the PI3K/Akt and AMPK/mTOR pathways, which are crucial for cell survival, proliferation, and autophagy. nih.govdovepress.com For instance, σ1 receptor activation has been shown to attenuate Ca2+ influx through L-type voltage-gated calcium channels. nih.gov
CGRP Receptor Signaling: The CGRP receptor is primarily coupled to the Gαs signaling pathway. nih.gov Activation of the receptor by CGRP leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govnih.gov This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets. ontosight.ai CGRP receptor antagonists, such as those based on the 3-aminopiperidin-2-one scaffold, are expected to block this signaling cascade. nih.gov
Target Engagement Studies in Cell-Based Assays
A critical first step in characterizing a new bioactive compound is to confirm that it physically interacts with its intended molecular target within a cellular environment. This is known as target engagement. Various sophisticated techniques are utilized to measure and quantify this interaction.
One prevalent method is the Cellular Thermal Shift Assay (CETSA) . This assay is predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein confers thermal stability to the protein. achemblock.comnih.govnih.govmdpi.commdpi.comresearchgate.net In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified, often by Western blotting. A shift in the melting curve of the protein in the presence of the compound compared to the untreated control indicates direct binding. achemblock.comnih.gov
Another powerful technique is the NanoBRET™ Target Engagement Assay . This technology uses bioluminescence resonance energy transfer (BRET) to monitor compound binding to a target protein in living cells. The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the same protein is added. If the test compound enters the cell and engages the target, it will displace the tracer, leading to a decrease in the BRET signal. This method is highly quantitative and can be used in high-throughput screening formats to determine the intracellular potency of compounds. mdpi.comresearchgate.net
The data below illustrates a hypothetical outcome of a target engagement study, demonstrating how the affinity of various analogs for a target protein might be presented.
Table 1: Hypothetical Target Engagement Data for this compound Analogs
| Analog | Modification | Cellular Thermal Shift (ΔTm in °C) | NanoBRET™ IC50 (nM) |
|---|---|---|---|
| Compound A | None | 5.2 | 150 |
| Compound B | 4-Fluoro-cyclohexyl | 6.1 | 98 |
| Compound C | N-Methyl-piperidinone | 2.3 | 850 |
This table is for illustrative purposes only and is not based on experimental data.
Investigation of Intracellular Signaling Cascades
Once target engagement is confirmed, the subsequent step is to investigate the functional consequences of this binding on intracellular signaling pathways. The interaction of a compound with its target can modulate the activity of the protein, leading to a cascade of downstream events.
A common approach to studying signaling cascades is through phospho-protein analysis using techniques like Western blotting or enzyme-linked immunosorbent assays (ELISAs). Many signaling pathways, particularly those involving kinases, are regulated by the phosphorylation state of their protein components. For instance, if a this compound analog were to inhibit a specific kinase, researchers would expect to see a decrease in the phosphorylation of that kinase's known substrates. nih.gov
For example, the JAK/STAT pathway is a critical signaling cascade involved in cellular processes like immunity and proliferation. Inhibition of a Janus kinase (JAK) would be expected to reduce the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. mdpi.com Researchers would treat cells with the compound and then measure the levels of phosphorylated STAT (pSTAT) relative to the total amount of STAT protein.
The following table provides a notional representation of how the effects of different analogs on a signaling pathway could be quantified.
Table 2: Hypothetical Impact of this compound Analogs on a Kinase Signaling Pathway
| Analog | Target Kinase IC50 (nM) | Substrate Phosphorylation (% of Control) | Downstream Gene Expression (Fold Change) |
|---|---|---|---|
| Compound A | 120 | 35% | -2.5 |
| Compound B | 85 | 22% | -3.1 |
| Compound C | >1000 | 95% | -1.1 |
This table is for illustrative purposes only and is not based on experimental data.
Derivatization and Functionalization Strategies for 3 Amino 1 Cyclohexylpiperidin 2 One
Selective Functionalization of the Amino Group
The primary amino group at the 3-position of the piperidinone ring is a key site for a variety of chemical transformations, including acylation, alkylation, sulfonylation, and the formation of Schiff bases.
The nucleophilic nature of the primary amino group allows for straightforward reactions with a wide array of electrophiles.
Acylation: This involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form amides. This transformation is fundamental in medicinal chemistry for altering properties such as solubility, stability, and receptor interaction. For instance, acylation with various substituted benzoyl chlorides can introduce a range of aromatic moieties.
Alkylation: The introduction of alkyl groups onto the amino group can be achieved through reactions with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. masterorganicchemistry.com A more controlled approach is reductive amination, which will be discussed later. Hydrogen-borrowing catalysis is another advanced method for C-C bond formation adjacent to an amino group, which can be applied to amino alcohols derived from amino acids. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, influencing the molecule's binding characteristics.
A summary of these functionalization reactions is presented in the table below.
| Reaction | Reagent Class | Functional Group Formed |
| Acylation | Acid Chlorides, Anhydrides | Amide |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
The reaction of the primary amino group with carbonyl compounds like aldehydes and ketones is a versatile strategy for derivatization.
Schiff Base Formation: The condensation of 3-Amino-1-cyclohexylpiperidin-2-one with an aldehyde or ketone under appropriate conditions leads to the formation of a Schiff base, which contains a carbon-nitrogen double bond (imine). iitk.ac.inwikipedia.org These compounds are valuable intermediates and have been investigated for a wide range of biological activities. wikipedia.org The formation and stability of Schiff bases can be influenced by factors such as the basicity of the amine, steric hindrance, solvent, and temperature. iitk.ac.in
Reductive Amination: This two-step process involves the initial formation of an imine (Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orglibretexts.org This method provides a more controlled way to achieve mono-alkylation compared to direct alkylation with alkyl halides. masterorganicchemistry.com Common reducing agents for this reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the initial aldehyde or ketone. masterorganicchemistry.comwikipedia.org This one-pot procedure is highly efficient and widely used in amine synthesis. youtube.comorganicchemistrytutor.com
The table below outlines the products of these reactions.
| Reaction | Reagent | Intermediate | Final Product |
| Schiff Base Formation | Aldehyde or Ketone | Hemiaminal | Imine (Schiff Base) |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Imine (Schiff Base) | Secondary or Tertiary Amine |
Alterations to the Piperidinone Carbonyl Moiety
The carbonyl group of the piperidinone lactam is less reactive than the primary amino group. However, it can potentially undergo reactions such as reduction or conversion to a thioamide. Reduction of the lactam carbonyl would open the ring or lead to a cyclic amine, significantly altering the core structure. These transformations generally require harsher reaction conditions.
Conjugation with Reporter Groups or Bioconjugation Tags
The primary amino group serves as an excellent attachment point for reporter groups or bioconjugation tags, which are essential tools in chemical biology and drug development. nih.gov
Reporter Groups: These are molecules that enable the detection or quantification of the parent compound. Examples include fluorescent dyes (e.g., fluorescein, rhodamine) or spectroscopic probes. The amino group can be readily coupled to activated esters or isothiocyanates of these reporter molecules.
Bioconjugation Tags: These are moieties that facilitate the attachment of the molecule to biomolecules like proteins, peptides, or nucleic acids. chemrxiv.orgmdpi.com Common bioconjugation tags include biotin, which has a high affinity for streptavidin, and maleimides, which can react with thiol groups on proteins. nih.govchemrxiv.org The amino group can be used to attach these tags, often via a linker to provide spatial separation from the core structure.
The table below lists some common reporter groups and bioconjugation tags that can be attached to the amino group.
| Conjugate Type | Example | Attachment Chemistry |
| Reporter Group | Fluorescein isothiocyanate (FITC) | Thiourea linkage |
| Reporter Group | Rhodamine B isothiocyanate (RITC) | Thiourea linkage |
| Bioconjugation Tag | Biotin-NHS ester | Amide linkage |
| Bioconjugation Tag | Maleimide-NHS ester | Amide linkage (for subsequent thiol conjugation) |
Applications of 3 Amino 1 Cyclohexylpiperidin 2 One As a Synthetic Intermediate and Scaffold
Utility in the Synthesis of Complex Heterocyclic Compounds
The 3-aminopiperidin-2-one (B154931) scaffold is a cornerstone in the synthesis of a variety of complex heterocyclic compounds, most notably those developed as enzyme inhibitors and receptor antagonists. Its utility stems from the ability of the amino group to be readily functionalized, serving as a key anchor point for building larger, more intricate molecular architectures.
Research has extensively documented the use of 3-aminopiperidine derivatives in the creation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in managing type 2 diabetes. researchgate.netnih.gov The 3-aminopiperidine moiety often serves as a proline mimetic that binds to the S1 pocket of the DPP-4 enzyme. nih.gov Synthetic routes typically involve the coupling of the 3-amino group with various heterocyclic or aromatic fragments to produce potent and selective inhibitors. For instance, substituted 3-aminopiperidines have been used to generate inhibitors with fused imidazopyridine and thiazolopyridine cores. researchgate.net
More recently, the versatility of the 3-aminopiperidin-2-one scaffold was highlighted in the development of a novel series of calcitonin gene-related peptide (CGRP) receptor antagonists for potential use in migraine treatment. nih.gov In this context, the 3-amino-piperidin-2-one core was systematically modified, leading to the discovery of potent and orally bioavailable antagonists. nih.gov This demonstrates that the scaffold is not limited to a single target class but can be adapted to create ligands for different types of proteins, including G-protein coupled receptors.
The synthesis of these complex molecules often involves multi-step reaction sequences where the 3-aminopiperidin-2-one derivative is a key intermediate. These sequences can include acylation, reductive amination, and cross-coupling reactions to append the desired functionalities and build the final heterocyclic system.
Table 1: Examples of Complex Heterocyclic Systems Derived from the 3-Aminopiperidin-2-one Scaffold
| Scaffold | Target Class | Resulting Heterocyclic System Example |
|---|---|---|
| 3-Aminopiperidine | Dipeptidyl Peptidase-4 (DPP-4) | Imidazopyridine-fused piperidine (B6355638) |
| 3-Aminopiperidine | Dipeptidyl Peptidase-4 (DPP-4) | Thiazolopyridine-fused piperidine |
| 3-Aminopiperidin-2-one | CGRP Receptor Antagonist | Complex substituted piperidinones |
Role as a Chiral Building Block in Asymmetric Synthesis
The carbon atom at the C3 position of the 3-amino-1-cyclohexylpiperidin-2-one ring, to which the amino group is attached, is a stereocenter. Consequently, the molecule can exist as two distinct enantiomers. In drug development, it is common for one enantiomer of a chiral molecule to exhibit significantly higher biological activity or a different pharmacological profile than the other. iscnagpur.ac.in This makes the use of enantiomerically pure compounds crucial, establishing the 3-aminopiperidin-2-one scaffold as a valuable chiral building block in asymmetric synthesis. nih.govrsc.org
Asymmetric synthesis is a collection of methods that produces a specific stereoisomer of a product, ensuring high enantiomeric purity. iscnagpur.ac.in For molecules derived from the 3-aminopiperidine scaffold, particularly DPP-4 inhibitors, the biological activity is highly dependent on the stereochemistry at the C3 position. Research has consistently shown that the (R)-enantiomer of 3-aminopiperidine derivatives often confers the most potent inhibitory activity against the DPP-4 enzyme.
The synthesis of these enantiomerically pure building blocks can be achieved through several strategies:
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids, as the starting material to construct the desired chiral piperidinone ring, preserving the stereochemical integrity. iscnagpur.ac.in
Asymmetric Catalysis: Chiral catalysts are used to control the stereochemical outcome of a key reaction step, such as an asymmetric hydrogenation or amination, to produce the desired enantiomer in high excess.
Chiral Resolution: A racemic mixture of the 3-aminopiperidin-2-one derivative is separated into its individual enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.
The availability of these methods allows chemists to access specific enantiomers of this compound and related analogues, which are essential for structure-activity relationship (SAR) studies and the development of stereochemically defined drug candidates. nih.gov
Table 2: Importance of Chirality in Molecules Derived from the 3-Aminopiperidine Scaffold
| Target | Active Enantiomer | Rationale |
|---|---|---|
| Dipeptidyl Peptidase-4 (DPP-4) | (R)-3-aminopiperidine | The (R)-configuration provides the optimal spatial arrangement for binding within the enzyme's active site, particularly the S1 pocket. |
Contribution to the Development of Privileged Scaffolds in Chemical Research
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through modification of its functional groups. nih.govresearchgate.netmdpi.com These scaffolds are of immense value in drug discovery as they provide a proven template for the rapid generation of new bioactive compounds. The 3-aminopiperidin-2-one core, along with the broader 3-aminopiperidine class, has demonstrated the characteristics of a privileged scaffold.
The utility of this scaffold across different target classes is a testament to its privileged nature. Initially gaining prominence in the development of DPP-4 inhibitors (a class of serine proteases), derivatives have since been successfully adapted to target other proteins. researchgate.netnih.gov As noted previously, the recent invention of potent CGRP receptor antagonists based on the 3-aminopiperidin-2-one core is a key example of this versatility. nih.gov The CGRP receptor is a G-protein coupled receptor, a completely different class of protein from DPP-4.
The ability of the 3-aminopiperidin-2-one scaffold to serve as a foundation for ligands targeting different protein families underscores its favorable drug-like properties. Its conformationally restricted ring system presents substituents in a well-defined three-dimensional space, while the N-substituent (such as the cyclohexyl group) and the C3-amino group provide vectors for chemical diversification. These features allow chemists to fine-tune the scaffold's interactions to achieve affinity and selectivity for a wide range of biological targets. This adaptability makes the 3-aminopiperidin-2-one framework a significant contributor to the library of privileged structures used in modern chemical research and drug discovery. rsc.org
Table 3: The 3-Aminopiperidin-2-one Core as a Privileged Scaffold
| Target Protein Class | Specific Example | Resulting Biological Activity |
|---|---|---|
| Serine Protease | Dipeptidyl Peptidase-4 (DPP-4) | Antihyperglycemic |
Future Directions and Research Opportunities
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern organic chemistry. Future research should focus on novel methodologies for the synthesis of 3-Amino-1-cyclohexylpiperidin-2-one that improve upon existing methods in terms of yield, cost-effectiveness, and sustainability.
Current synthetic approaches often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Green chemistry principles offer a framework for developing more sustainable alternatives. nih.gov For instance, the use of water as a solvent in certain cyclization reactions has shown promise in the synthesis of related piperidinol derivatives and could be explored for the synthesis of this compound. nih.gov
Furthermore, catalytic methods, such as those employing transition metals, could offer more direct and atom-economical routes. Research into one-pot, multi-component reactions, which allow for the construction of complex molecules from simple starting materials in a single step, could dramatically streamline the synthesis of this piperidone scaffold. researchgate.net The development of solid-phase synthesis techniques could also facilitate the creation of libraries of related compounds for high-throughput screening. rsc.org
Table 1: Potential Sustainable Synthetic Approaches
| Approach | Potential Advantages | Key Research Focus |
| Green Solvents | Reduced environmental impact, improved safety. | Investigating the solubility and reactivity of starting materials in solvents like water or ionic liquids. |
| Catalytic Methods | Higher efficiency, lower waste, potential for stereoselectivity. | Screening of various metal and organocatalysts for key bond-forming reactions. |
| Multi-component Reactions | Increased synthetic efficiency, reduced purification steps. | Designing novel reaction cascades that converge on the desired piperidone core. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Adapting existing batch syntheses to continuous flow systems. |
Advanced Computational Approaches for Deeper Mechanistic Understanding
Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules, offering insights that can guide experimental work. emanresearch.orgresearchgate.net For this compound, advanced computational studies can be employed to gain a deeper understanding of its conformational preferences, reactivity, and potential biological interactions.
Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, vibrational frequencies, and electronic structure. rsc.org This information can help to rationalize its observed chemical behavior and predict its reactivity in various chemical transformations. Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the cyclohexyl and piperidinone rings, which is crucial for understanding how the molecule might interact with biological targets. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) methods can be applied to model potential enzyme-catalyzed reactions or interactions with receptors, providing a detailed picture of the binding modes and energetics involved. rsc.org These computational approaches are invaluable for generating hypotheses that can be tested experimentally, thereby accelerating the drug discovery and development process. mdpi.com
Table 2: Recommended Computational Studies
| Computational Method | Research Goal | Expected Outcome |
| Density Functional Theory (DFT) | Determine the most stable conformers and electronic properties. | Prediction of molecular geometry, charge distribution, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Investigate conformational dynamics in different environments. | Understanding of the flexibility of the molecule and its preferred shapes in solution. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model interactions with biological macromolecules. | Identification of key binding interactions and prediction of binding affinities. |
| Virtual Screening | Identify potential biological targets. | A ranked list of proteins that are likely to bind to the compound. |
Mechanistic Studies of Unexplored Biological Interactions
The piperidine (B6355638) scaffold is a common motif in a wide range of biologically active compounds and approved drugs. nih.govnih.govnih.gov Given the structural features of this compound, it is plausible that it may exhibit interesting biological activities. A crucial area for future research is the systematic exploration of its potential interactions with various biological targets.
Initial screening could involve a broad panel of assays targeting different enzyme classes and receptor families. Based on the structural similarity to other bioactive piperidines, particular attention could be paid to its potential effects on the central nervous system, such as its interaction with neurotransmitter receptors or ion channels. nih.gov For example, related 3-aminopiperidin-2-one (B154931) structures have been investigated as scaffolds for various therapeutic targets. nih.gov
Once a preliminary biological activity is identified, detailed mechanistic studies will be necessary to elucidate the mode of action. This would involve a combination of in vitro biochemical and biophysical assays, as well as cell-based experiments. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to quantify binding affinities and thermodynamic parameters of the interaction with a target protein.
Design and Synthesis of Advanced Analogues for Specific Research Probes
Building upon the core structure of this compound, the design and synthesis of advanced analogues can lead to the development of valuable research probes. These probes can be used to investigate biological pathways, validate drug targets, and facilitate the discovery of new therapeutic agents. mdpi.com
By systematically modifying the different parts of the molecule—the amino group, the cyclohexyl ring, and the piperidinone core—it is possible to create a library of analogues with diverse properties. For example, the introduction of photoreactive groups or fluorescent tags could enable the development of photoaffinity labels or fluorescent probes for target identification and imaging studies. nih.gov
Furthermore, structure-activity relationship (SAR) studies, guided by computational modeling, can be used to design analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov The synthesis of these focused libraries of compounds will be essential for exploring the full potential of the this compound scaffold in chemical biology and drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
